

Technical Support Center: Quality Control for

Synthetic Nucleoprotein (118-126) Peptides

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Compound of Interest		
Compound Name:	Nucleoprotein (118-126)	
Cat. No.:	B10799526	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of synthetic **Nucleoprotein** (118-126) peptides. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the **Nucleoprotein (118-126)** peptide and what is its primary application?

The **Nucleoprotein (118-126)** peptide, with the sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met (RPQASGVYM), is a well-characterized, immunodominant CD8+ T cell epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV)[1][2][3]. Its primary application is in immunology research to study antigen-specific T cell responses in various assays such as ELISpot, flow cytometry, and cytotoxicity assays[4][5].

Q2: What are the critical quality control parameters for synthetic **Nucleoprotein (118-126)** peptides?

The critical quality control parameters for synthetic peptides like **Nucleoprotein (118-126)** include purity, identity, peptide content, and the absence of contaminants. These are typically assessed using a combination of analytical techniques.

Q3: How is the purity of the **Nucleoprotein (118-126)** peptide determined?



The purity of synthetic peptides is most commonly determined by High-Performance Liquid Chromatography (HPLC), specifically reverse-phase HPLC (RP-HPLC)[6][7]. This technique separates the target peptide from impurities generated during synthesis, such as truncated or deletion sequences. The purity is reported as a percentage of the main peak area relative to the total peak area in the chromatogram. For immunological applications, a purity of >90% is often recommended[6].

Q4: How is the identity of the Nucleoprotein (118-126) peptide confirmed?

The identity of the peptide is confirmed by Mass Spectrometry (MS), which measures the mass-to-charge ratio of the molecule[7][8][9]. The experimentally determined molecular weight should match the theoretical molecular weight of the **Nucleoprotein (118-126)** peptide.

Q5: What is "net peptide content" and why is it important?

Net peptide content refers to the actual percentage of the peptide in the lyophilized powder, with the remainder being counter-ions (like trifluoroacetate, TFA), residual solvents, and water[10][11]. It is a more accurate measure of the amount of active peptide than the gross weight of the powder. Determining the net peptide content is crucial for accurately preparing peptide solutions of a specific concentration for your experiments.

Troubleshooting Guides Peptide Solubility Issues

Q: My lyophilized Nucleoprotein (118-126) peptide won't dissolve. What should I do?

A: The solubility of a peptide is largely determined by its amino acid sequence. The **Nucleoprotein (118-126)** sequence (RPQASGVYM) contains both hydrophobic and charged residues. Follow these troubleshooting steps:

- Start with Sterile Water: For a peptide with a positive net charge at neutral pH, sterile, distilled water is the recommended first solvent to try[5][12].
- Acidic Solution: If the peptide does not dissolve in water, its basic residues (Arginine)
 suggest that it will be soluble in a dilute acidic solution. Try dissolving it in a small amount of
 10% acetic acid and then dilute with your experimental buffer.



- Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by slow, dropwise addition to your aqueous buffer while stirring[5][13]. Be aware that DMSO can be toxic to cells at higher concentrations.
- Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.
- Test a Small Amount First: Always test the solubility on a small aliquot of the peptide before attempting to dissolve the entire batch.

Data Presentation

Table 1: Typical Quality Control Specifications for

Nucleoprotein (118-126) Peptide

Parameter	Method	Typical Specification
Appearance	Visual Inspection	White to off-white lyophilized powder
Purity	RP-HPLC	≥ 95%
Identity	Mass Spectrometry	Conforms to the theoretical molecular weight (e.g., [M+H]+)
Net Peptide Content	Amino Acid Analysis or Quantitative NMR	≥ 70%
Counter-ion	Ion Chromatography or NMR	Typically Trifluoroacetate (TFA)
Residual Water	Karl Fischer Titration	≤ 10%
Endotoxin	LAL Test	≤ 1.0 EU/mg

Table 2: Example Mass Spectrometry Data for Nucleoprotein (118-126) Peptide



Parameter	Value
Sequence	H-Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met-OH
Molecular Formula	C45H73N13O12S
Theoretical Molecular Weight	1035.52 Da
Observed [M+H]+	1036.53 Da
Observed [M+2H] ²⁺	518.77 Da
Common Adducts	[M+Na]+ (1058.51 Da), [M+K]+ (1074.61 Da)[14] [15][16]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.
- HPLC System: Use a C18 column with a gradient of two mobile phases:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A typical gradient would be a linear increase from 5% to 95% of Mobile Phase B over 30 minutes.
- Detection: Monitor the absorbance at 214 nm or 220 nm.
- Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the
 percentage of the area of the main peptide peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)



- Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 pmol/μL) in a suitable solvent for electrospray ionization (ESI), such as 50% acetonitrile in water with 0.1% formic acid.
- Mass Spectrometer: Use an ESI mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 400-1500 m/z).
- Data Analysis: Compare the observed mass-to-charge ratios of the major peaks with the
 theoretical values for the protonated molecular ions (e.g., [M+H]+, [M+2H]²⁺) of the
 Nucleoprotein (118-126) peptide.

Protocol 3: ELISpot Assay for T-cell Activation

- Plate Coating: Coat a 96-well PVDF plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C[17][18].
- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from your experimental subjects.
- Stimulation: Add the prepared cells to the coated wells along with the **Nucleoprotein (118-126)** peptide at an optimized concentration (typically 1-10 μg/mL). Include positive (e.g., PHA) and negative (no peptide) controls[9].
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the appropriate duration (e.g., 18-24 hours).
- Detection: Wash the plate and add a biotinylated anti-cytokine detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase)[18][19].
- Development: Add a substrate that will form a colored precipitate (spot).
- Analysis: Count the number of spots, where each spot represents a cytokine-secreting cell.

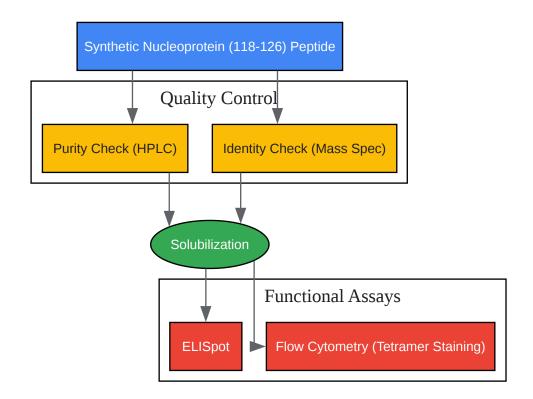
Mandatory Visualizations





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Caption: MHC Class I Antigen Presentation Pathway for Nucleoprotein (118-126) Peptide.



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